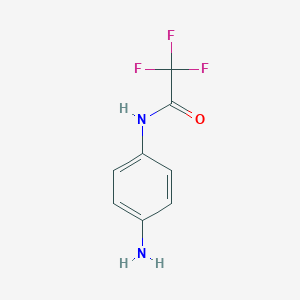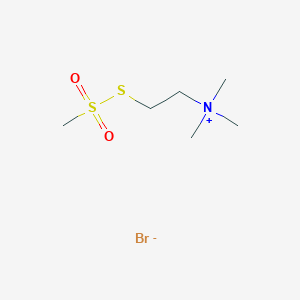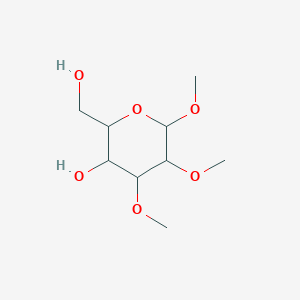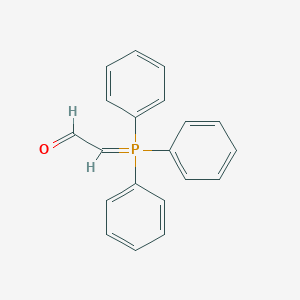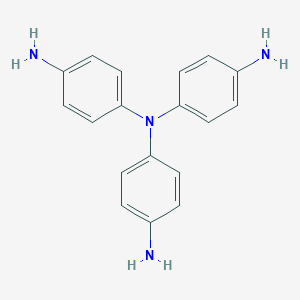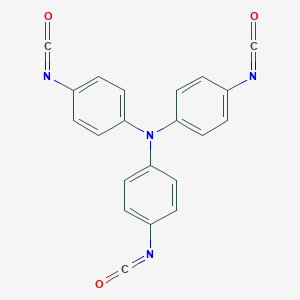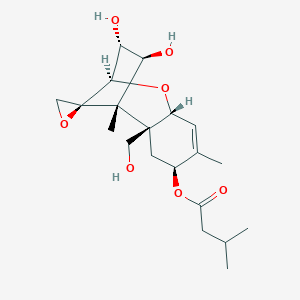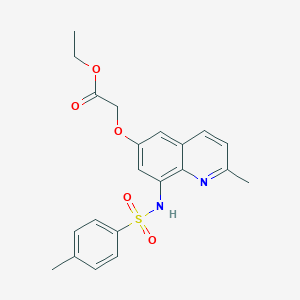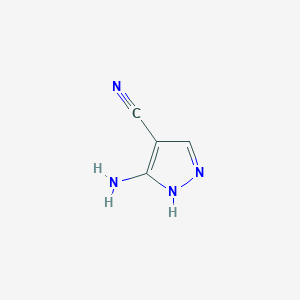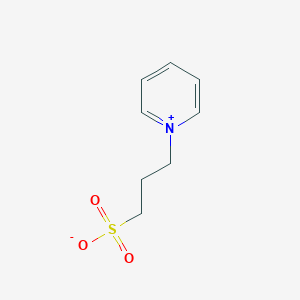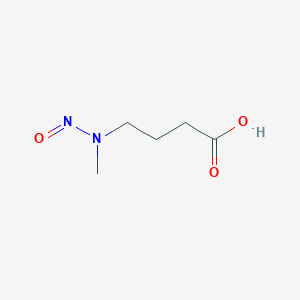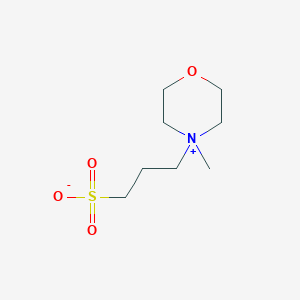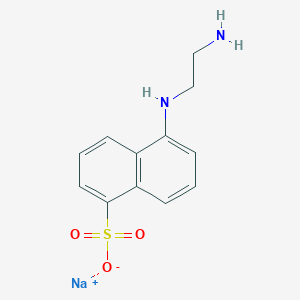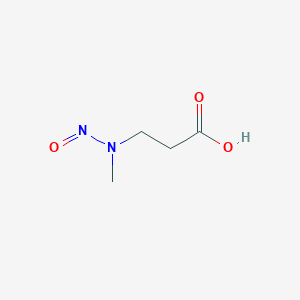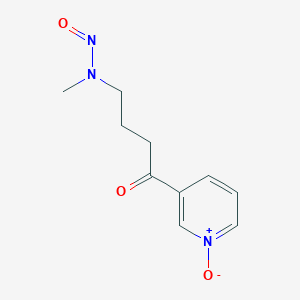
4-(甲基亚硝胺)-1-(3-吡啶基-N-氧化物)-1-丁酮
描述
Synthesis Analysis
NNK synthesis involves catalytic tritium replacement in its pyridine ring, demonstrating its complex chemical structure and the intricacies involved in its formation. This process underscores the compound's synthetic accessibility for detailed study and analysis (Wiley et al., 1988).
Molecular Structure Analysis
The three-dimensional structure of NNK reveals a nearly planar molecule, except for the methylnitrosamine group, which is oriented at a significant dihedral angle to the pyridine ring. This structural configuration facilitates specific interactions and reactions pivotal to NNK's biological activity and its carcinogenic potency (Katz et al., 1999).
Chemical Reactions and Properties
NNK undergoes various metabolic transformations catalyzed by cytochrome P450 enzymes, leading to the formation of several metabolites, including keto alcohol and keto acid, which are critical for understanding its carcinogenic mechanism. These metabolic pathways highlight the enzymatic versatility and the potential for intervention in NNK-induced carcinogenesis (Smith et al., 1990; Smith et al., 1992).
Physical Properties Analysis
The physical properties of NNK, such as its solubility, volatility, and stability, are essential for understanding its behavior in biological systems and its environmental impact. However, specific studies detailing these properties are limited, indicating an area for further research.
Chemical Properties Analysis
NNK's chemical properties, including its reactivity with biological macromolecules, are central to its carcinogenic activity. Its ability to form DNA adducts through metabolic activation processes underscores the direct link between NNK exposure and genetic mutations leading to cancer (Hecht, 1996).
科学研究应用
药物开发合成:Wiley 等人(1988 年)的一项研究证明了在吡啶环中用氚成功合成了致癌的烟草特异性亚硝胺,为开发新的抗肿瘤药物提供了见解 (Wiley 等,1988).
大鼠中的化疗剂:Hecht 等人(1987 年)的研究发现,4-(甲基亚硝胺)-1-(3-吡啶基)-1-丁酮 (NNK) 会诱发大鼠鼻肿瘤,表明 DNA 4-(3-吡啶基)-4-氧丁基化在其致瘤作用中起作用 (Hecht 等,1987).
斑马鱼胚胎的代谢改变:Merino 等人(2021 年)的一项研究表明,在斑马鱼胚胎早期发育过程中接触 NNK 会导致有害的代谢改变。这表明斑马鱼胚胎可能是监测 NNK 毒性的合适模型 (Merino 等,2021).
肺癌的抑制:Smith 等人(1990 年)探讨了肺微粒体中 NNK 代谢如何被异硫氰酸酯抑制,异硫氰酸酯可能通过阻断甲醛和酮醇的形成在预防肺癌中发挥作用 (Smith 等,1990).
在与烟草相关的致癌作用中的作用:研究表明,NNK 在人细胞色素 P450 1A2 中的代谢对其致癌潜力至关重要。这种代谢可以被苯乙基异硫氰酸酯抑制,从而可能减少 NNK 衍生代谢物的形成 (Smith 等,1996).
在烟草烟雾中的形成:Zejun 等人(2017 年)的一项研究发现,烟草烟雾中的氧化条件显着增加了 NNK 的形成,其中尼古丁和活性氮氧化物是主要前体。有趣的是,还原糖可以抑制其形成 (Zejun 等,2017).
安全和危害
Without specific information, it’s difficult to provide accurate safety and hazard information for this compound. However, nitrosamines are generally considered to be potentially carcinogenic, so appropriate safety precautions should be taken when handling this compound.
未来方向
The future directions for research on this compound would likely depend on its properties and potential applications. If it has interesting biological activity, it could be studied further for potential medicinal applications. Alternatively, if it has unique chemical reactivity, it could be studied for potential use in synthetic chemistry.
Please note that this is a general analysis based on the structure of the compound and similar compounds. For a more accurate and detailed analysis, specific experimental data would be needed.
属性
IUPAC Name |
N-methyl-N-[4-(1-oxidopyridin-1-ium-3-yl)-4-oxobutyl]nitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-12(11-15)6-3-5-10(14)9-4-2-7-13(16)8-9/h2,4,7-8H,3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRWRVSPMYAJPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)C1=C[N+](=CC=C1)[O-])N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40226924 | |
| Record name | 1-Butanone, 4-(methylnitrosoamino)-1-(1-oxido-3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40226924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone | |
CAS RN |
76014-82-9 | |
| Record name | 4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76014-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076014829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanone, 4-(methylnitrosoamino)-1-(1-oxido-3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40226924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL-N-OXIDE)-1-BUTANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9H5BL53ZJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-(Methylnitrosamino)-1-(1-oxido-3-pyridinyl)-1-butanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062375 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



